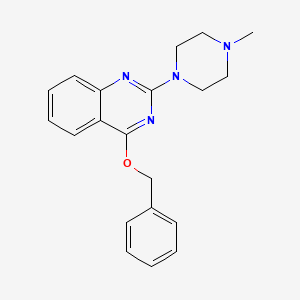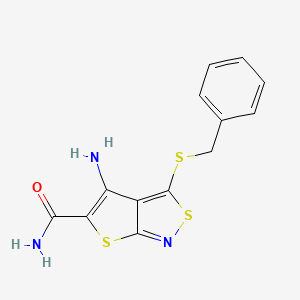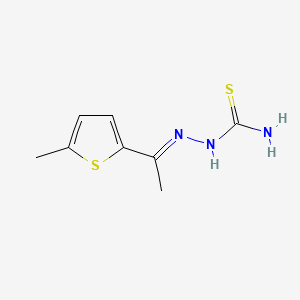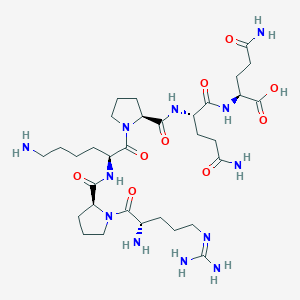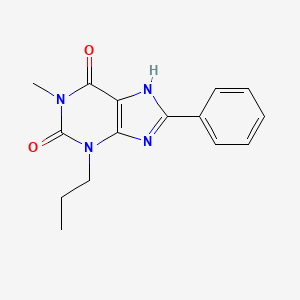
1-Methyl-3-propyl-8-phenylxanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-propyl-8-phenylxanthine is a xanthine derivative with the molecular formula C15H16N4O2. It is a synthetic compound known for its pharmacological properties, particularly as an adenosine receptor antagonist .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-3-propyl-8-phenylxanthine can be synthesized through a multi-step process involving the alkylation of xanthine derivativesThe reaction conditions often involve the use of strong bases and alkyl halides under controlled temperatures .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-3-propyl-8-phenylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alkyl halides are commonly used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted xanthine derivatives with various functional groups.
Applications De Recherche Scientifique
1-Methyl-3-propyl-8-phenylxanthine has several scientific research applications:
Chemistry: Used as a model compound in studies of xanthine derivatives and their reactivity.
Biology: Investigated for its role as an adenosine receptor antagonist, affecting various physiological processes.
Medicine: Explored for potential therapeutic uses in conditions such as asthma, chronic obstructive pulmonary disease, and certain neurological disorders.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
1-Methyl-3-propyl-8-phenylxanthine exerts its effects primarily by antagonizing adenosine receptors. It binds to these receptors, preventing adenosine from exerting its physiological effects. This leads to increased neurotransmitter release and stimulation of the central nervous system. The compound’s molecular targets include A1, A2A, A2B, and A3 adenosine receptors, with varying affinities .
Comparaison Avec Des Composés Similaires
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with similar adenosine receptor antagonistic properties.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases due to its bronchodilator effects.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with mild stimulant effects.
Uniqueness: 1-Methyl-3-propyl-8-phenylxanthine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other xanthine derivatives. Its higher selectivity for certain adenosine receptor subtypes makes it a valuable compound for targeted therapeutic applications .
Propriétés
Numéro CAS |
129366-43-4 |
|---|---|
Formule moléculaire |
C15H16N4O2 |
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
1-methyl-8-phenyl-3-propyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C15H16N4O2/c1-3-9-19-13-11(14(20)18(2)15(19)21)16-12(17-13)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,16,17) |
Clé InChI |
DOCLKVJOWLIWLX-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


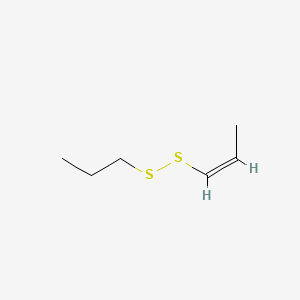

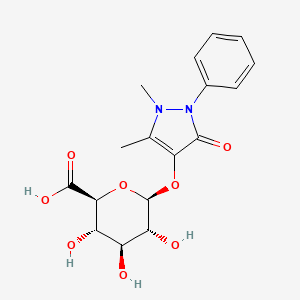
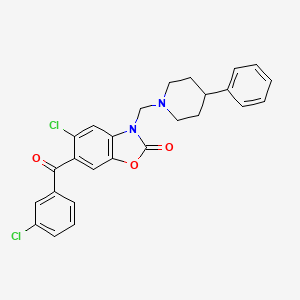
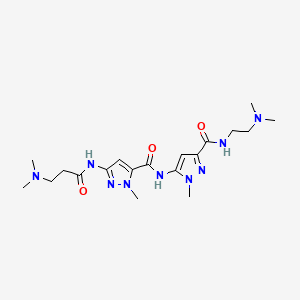

![(2S)-N-[(1S,2R)-3-[[(3S,6S)-4,7-dioxo-6-sec-butyl-12-oxa-5,8-diazabicyclo[11.2.2]heptadeca-1(15),13,16-trien-3-yl]amino]-2-hydroxy-1-[(4-hydroxyphenyl)methyl]propyl]-3-methyl-2-(2-oxopyrrolidin-1-yl)butanamide](/img/structure/B12736596.png)
![3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene](/img/structure/B12736606.png)

